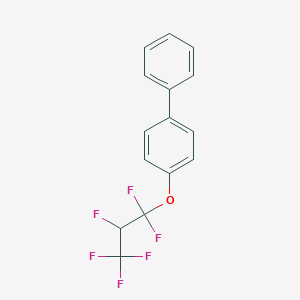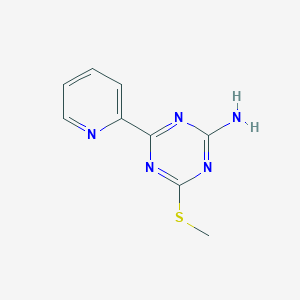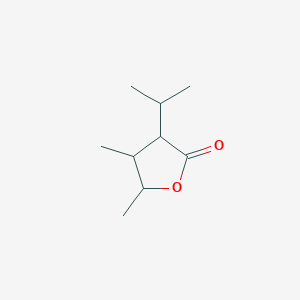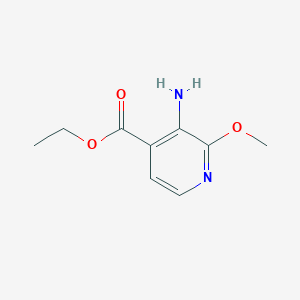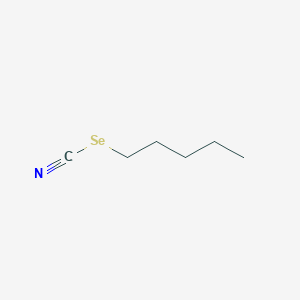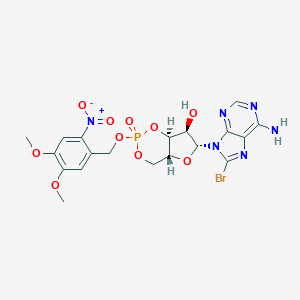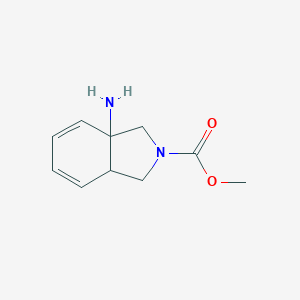
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate, also known as MAIC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of isoindoles, which are widely used in the synthesis of various organic compounds. MAIC has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate may induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell proliferation. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to induce the expression of several genes involved in apoptosis, including p53 and Bax.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it exhibits potent cytotoxic and antimicrobial activity, making it a useful compound for studying the mechanisms of cell death and bacterial growth inhibition. However, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate also has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug discovery.
Orientations Futures
There are several future directions for research on methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential area of study is the development of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate derivatives with improved cytotoxic and antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate and its potential applications in drug discovery. Finally, studies on the pharmacokinetics and toxicity of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate are needed to evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate can be synthesized using a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with methylamine.
Applications De Recherche Scientifique
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
177336-97-9 |
|---|---|
Nom du produit |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3 |
Clé InChI |
AIQHZJXQNRLNAT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
SMILES canonique |
COC(=O)N1CC2C=CC=CC2(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



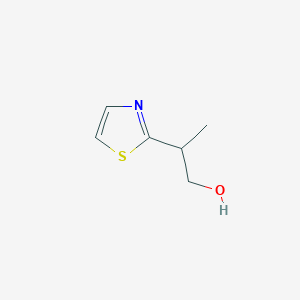
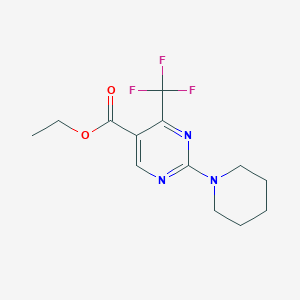
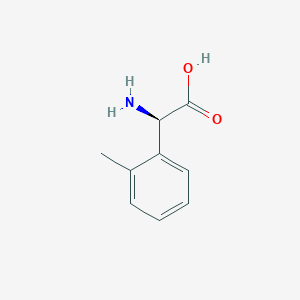
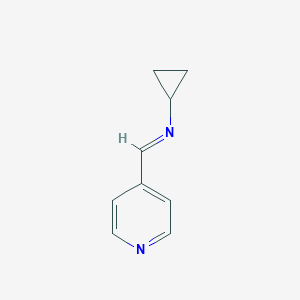
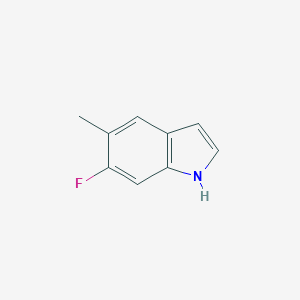
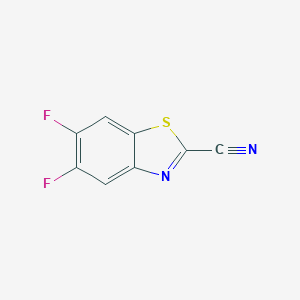
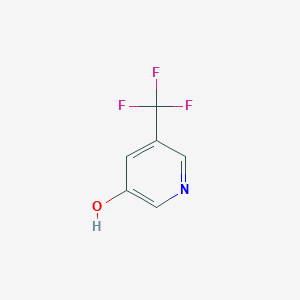
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
